molecular formula C6H12N2S5 B12798995 Tetramethylthiuram trisulfide CAS No. 2801-10-7

Tetramethylthiuram trisulfide

Cat. No.: B12798995
CAS No.: 2801-10-7
M. Wt: 272.5 g/mol
InChI Key: POGCDSBCFBBVFJ-UHFFFAOYSA-N
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Description

Tetramethylthiuram trisulfide is an organosulfur compound with the chemical formula C6H12N2S5. It is a member of the thiuram family, which are compounds containing the functional group R2NC(S)S2C(NR2). This compound is known for its applications in agriculture and industry, particularly as a fungicide and a rubber vulcanization accelerator .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylthiuram trisulfide can be synthesized through the oxidation of sodium dimethyldithiocarbamate. The process involves the reaction of dimethylamine hydrochloride and carbon disulfide in the presence of sodium hydroxide to form sodium dimethyldithiocarbamate. This intermediate is then oxidized using oxidizing agents such as chlorine or hydrogen peroxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves a two-step process. First, sodium dimethyldithiocarbamate is produced by reacting dimethylamine hydrochloride with carbon disulfide in the presence of sodium hydroxide. The resulting sodium dimethyldithiocarbamate is then oxidized using chlorine or hydrogen peroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions

Tetramethylthiuram trisulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetramethylthiuram trisulfide has a wide range of applications in scientific research:

Mechanism of Action

Tetramethylthiuram trisulfide exerts its effects through the formation of free radicals. When heated, it decomposes into free radicals, which can initiate various chemical reactions. In biological systems, it can inhibit the activity of certain enzymes, leading to its antifungal and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethylthiuram trisulfide is unique due to its higher sulfur content compared to other thiuram compounds. This gives it distinct chemical properties and reactivity, making it particularly effective as a vulcanization accelerator and fungicide .

Properties

CAS No.

2801-10-7

Molecular Formula

C6H12N2S5

Molecular Weight

272.5 g/mol

IUPAC Name

(dimethylcarbamothioyldisulfanyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C6H12N2S5/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3

InChI Key

POGCDSBCFBBVFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SSSC(=S)N(C)C

Origin of Product

United States

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